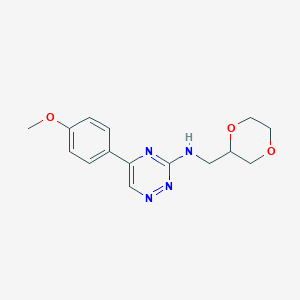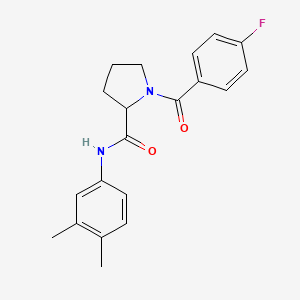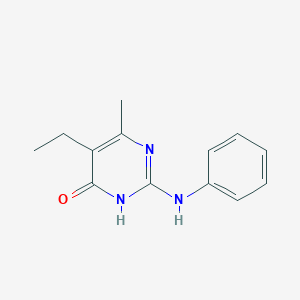![molecular formula C20H33N3O3 B6121533 3-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B6121533.png)
3-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is a complex organic compound that features a furan ring, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxymethyl Group: The methoxymethyl group is introduced via a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.
Attachment of the Furan Ring to the Piperidine Ring: This step involves a nucleophilic substitution reaction where the furan ring is attached to the piperidine ring.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Attachment of the Piperazine Ring to the Piperidine Ring: This step involves a nucleophilic substitution reaction where the piperazine ring is attached to the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of related compounds.
Biochemistry: The compound can be used to study enzyme-substrate interactions and receptor binding.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **3-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
- **3-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-1-(4-ethylpiperazin-1-yl)propan-1-one
- **3-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-21-10-12-23(13-11-21)20(24)8-5-17-4-3-9-22(14-17)15-18-6-7-19(26-18)16-25-2/h6-7,17H,3-5,8-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJGXPCUBHDWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN(C2)CC3=CC=C(O3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6121456.png)
![6-[4-methyl-2-(4-methylpiperazino)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone](/img/structure/B6121458.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B6121460.png)

![1-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-PHENYL-2-PROPYN-1-ONE](/img/structure/B6121475.png)
![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)

![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6121503.png)
![1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)

![2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6121531.png)
